CP-339818
説明
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride is a quinoline-derived compound with a benzyl substituent at the 1-position and a pentan-1-amine moiety forming an ylidene linkage. Key properties include:
- Molecular Formula: C₂₁H₂₄N₂·HCl (free base: C₂₁H₂₄N₂) .
- Molecular Weight: 304.43 g/mol (free base) .
- CAS Number: Discrepancy noted between sources: 348-45-8 () and 185855-91-8 (). This may indicate structural variations (e.g., stereochemistry or salt form) or reporting errors.
- Purity: 97% (industrial grade) .
特性
IUPAC Name |
1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRISCAPZWLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609671 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185855-91-8 | |
| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Quaternization of Quinoline to Form 1-Benzylquinolinium Bromide
The first step involves benzylation of quinoline at the 1-position to generate the quinolinium intermediate. This is achieved by reacting quinoline with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux (Eq. 1):
$$
\text{Quinoline} + \text{Benzyl bromide} \xrightarrow{\text{CH}_3\text{CN, Δ}} \text{1-Benzylquinolinium bromide} \quad
$$
Typical Conditions
Imine Formation via Nucleophilic Substitution
The quinolinium bromide reacts with pentylamine in the presence of a base (e.g., triethylamine) to form the imine. Acetic anhydride serves as both solvent and dehydrating agent (Eq. 2):
$$
\text{1-Benzylquinolinium bromide} + \text{Pentylamine} \xrightarrow{\text{(CH}3\text{CO)}2\text{O, TEA}} \text{N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine} \quad
$$
Optimized Parameters
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt (Eq. 3):
$$
\text{Imine free base} + \text{HCl} \xrightarrow{\text{MeOH/H}_2\text{O}} \text{N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride} \quad
$$
Purification : Recrystallization from methanol/diethyl ether (1:2 v/v) yields >98% purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35–1.45 (m, 4H, -(CH₂)₃-), 1.60–1.70 (m, 2H, -CH₂-), 3.05 (t, 2H, -N-CH₂-), 5.45 (s, 2H, -CH₂-Ph), 7.30–8.50 (m, 9H, aromatic), 9.70 (s, 1H, -N=CH-).
- ¹³C NMR : δ 22.1 (CH₂), 26.8 (CH₂), 31.5 (CH₂), 59.9 (N-CH₂), 120.2–160.1 (aromatic and imine carbons).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₅N₂⁺ [M-Cl]: 305.2014; found: 305.2018.
Physical Properties
Process Optimization and Scale-Up Considerations
Critical Parameters for Yield Improvement
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 70–80°C | Prevents imine hydrolysis |
| Solvent polarity | Acetic anhydride > DMF | Enhances nucleophilicity |
| Stoichiometry | 1.2 eq. pentylamine | Ensures complete conversion |
Troubleshooting Common Issues
- Low yield : Excess benzyl bromide leads to di-benzylated byproducts. Use stoichiometric benzyl bromide.
- Imine instability : Maintain anhydrous conditions; use molecular sieves.
Comparative Analysis of Alternative Routes
While the above method is standard, alternative pathways have been explored:
Microwave-Assisted Synthesis
One-Pot Quaternization-Imine Formation
- Procedure : Sequential addition of benzyl bromide and pentylamine in acetonitrile.
- Limitation : Requires precise pH control to avoid quinoline polymerization.
化学反応の分析
科学研究への応用
CP 339818 塩酸塩は、特に免疫学と神経生物学の分野で、いくつかの科学研究への応用があります:
免疫学: T細胞の活性化と免疫応答におけるKv1.3チャネルの役割を研究するために使用されます。
神経生物学: この化合物は、ニューロンにおけるKv1.4チャネルの機能を調査するために使用されます。
薬理学: CP 339818 塩酸塩は、カリウムチャネルを標的とする潜在的な治療薬を特定するための創薬研究で使用されています.
科学的研究の応用
Antimicrobial Activity
Research indicates that N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride exhibits significant antimicrobial properties against both bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents to combat resistant pathogens .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, likely due to its ability to inhibit prostaglandin synthesis. This action can be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases .
Anticancer Activity
Studies have demonstrated that derivatives of this compound can enhance anticancer activity. For instance, certain substitutions on the phenyl ring have been shown to improve the efficacy of the compound against cancer cell lines, suggesting that structural modifications could lead to more potent anticancer agents .
Selective Action on Pain Signaling
Recent studies indicate that similar compounds within the quinoline family may selectively inhibit voltage-gated sodium channels (Nav1.7), which are crucial in pain signaling pathways. This selectivity presents an opportunity for developing analgesics that target pain without affecting other neuronal functions .
Case Studies
作用機序
類似化合物との比較
Table 1: Comparative Properties of Selected Compounds
| Compound Name | CAS Number | Purity | Key Structural Features |
|---|---|---|---|
| N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride | 348-45-8* | 97% | Quinoline core, benzyl group, pentylamine-hydrochloride |
| N-(4-Fluorophenyl)benzo[d]thiazol-2-amine | 62054-67-5 | 99% | Benzothiazole, 4-fluorophenyl |
| N-(2-Nitro-4-(trifluoromethyl)phenyl)morpholin-4-amine | 51213-99-1 | 98% | Morpholine, nitro-CF₃-phenyl |
| N-((4-Chlorophenyl)carbamoyl)-2-(dimethylamino)-6-fluorobenzamide | 329196-48-7 | 98% | Chlorophenyl carbamate, dimethylamino-fluorobenzamide |
| N-(3-(1H-Benzo[d]imidazol-2-yl)-4-chlorophenyl)-3,4,5-triethoxybenzamide | 382180-17-8 | 99% | Benzimidazole, chlorophenyl, triethoxybenzamide |
*CAS discrepancy noted (see Introduction).
Structural and Functional Group Analysis
Quinoline vs. Benzothiazole/Benzimidazole Derivatives: The target compound’s quinoline scaffold distinguishes it from benzothiazole (A654411) and benzimidazole (A849824) derivatives. Benzimidazole-containing compounds (e.g., A849824) are associated with antiparasitic and antiviral activity, suggesting divergent applications compared to quinoline-based structures .
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro-CF₃ in A747435) may increase metabolic stability but reduce solubility. In contrast, the target compound’s benzyl and pentylamine groups could enhance lipophilicity, favoring membrane permeability .
- Fluorinated analogs (e.g., A654411, A810470) often show improved bioavailability and target selectivity due to fluorine’s electronegativity and small atomic radius .
Salt Forms and Purity :
- The hydrochloride salt form of the target compound may improve crystallinity and stability compared to free bases (e.g., A654411, A849824). However, its 97% purity is slightly lower than analogs (98–99%), which could impact reproducibility in synthetic applications .
Research Findings and Industrial Relevance
- Synthetic Accessibility: The target compound’s synthesis likely involves Schiff base formation between 1-benzylquinolin-4(1H)-one and pentan-1-amine, followed by hydrochloride salt precipitation. This contrasts with morpholine (A747435) or benzamide (A810470) derivatives, which require coupling reagents .
- Competitors like A654411 (99% purity) may offer more reliable supply chains for industrial use .
- Safety and Handling: No specific GHS data are provided, but quinoline derivatives generally require precautions against inhalation and skin contact.
生物活性
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride, also known as CP 339818, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of ion channel modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN2
- Molecular Weight : 340.89 g/mol
- CAS Number : 185855-91-8
- IUPAC Name : 1-benzyl-N-pentylquinolin-4-imine; hydrochloride
The compound features a quinoline moiety linked to a pentanamine chain, which contributes to its unique pharmacological profile.
N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride primarily acts as a non-peptide antagonist for voltage-gated potassium channels Kv1.3 and Kv1.4. These channels are critical in regulating neuronal excitability and T cell activation.
Target Channels
| Channel | Role |
|---|---|
| Kv1.3 | Modulates T cell activation and proliferation |
| Kv1.4 | Involved in neuronal signaling |
The inhibition of these channels by CP 339818 has been shown to reduce thymidine incorporation in T cells, indicating a decrease in T cell activation induced by anti-CD3 antibodies or phorbol esters.
Anticancer Potential
Research has indicated that compounds with similar structures to CP 339818 exhibit anticancer properties. For instance, studies on related quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells. The structure-activity relationship (SAR) suggests that modifications to the quinoline ring can enhance anticancer efficacy .
Pharmacokinetics
CP 339818 is soluble in DMSO at concentrations greater than 10 mg/ml, which is advantageous for laboratory studies involving cell cultures and in vivo models. The stability of the compound at storage temperatures between 2–8°C ensures its viability for extended periods.
Study on T Cell Modulation
A pivotal study demonstrated that CP 339818 effectively inhibited T cell activation by blocking Kv1.3 channels. In isolated human peripheral blood T cells, the compound significantly reduced thymidine incorporation when stimulated with anti-CD3 antibodies, suggesting its potential utility in autoimmune diseases where T cell hyperactivation is detrimental.
Structure-Activity Relationship Studies
Further investigations into SAR have revealed that modifications to the benzyl and quinoline moieties can lead to varying degrees of biological activity. For example, substituting different functional groups on the benzyl ring has been shown to enhance anticancer activity while maintaining low toxicity towards non-cancerous cells .
Q & A
Q. What are the recommended methods for synthesizing N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride in academic settings?
Synthesis typically involves condensation of 1-benzylquinolin-4(1H)-one with pentan-1-amine under acidic conditions, followed by hydrochloride salt formation. Key steps include:
Q. How should solubility challenges be addressed during experimental design?
The compound is sparingly soluble in water but dissolves in DMSO (<43.59 mg/mL). For aqueous systems:
- Use co-solvents (e.g., DMSO:H₂O 1:9 v/v) with sonication.
- Pre-dissolve in DMSO and dilute into buffers (pH 4–6 recommended to avoid precipitation) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Focus on resolving quinoline proton environments (δ 7.2–8.5 ppm) and amine/ylidene protons (δ 8.9–9.5 ppm). Compare with bicyclo[1.1.1]pentan-1-amine hydrochloride analogs for structural validation .
- Mass spectrometry : Use ESI-TOF to confirm molecular ion peaks (expected [M+H⁺] ~380–400 Da) and isotopic patterns .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Single-crystal X-ray diffraction : Employ SHELXL/SHELXS for refinement, particularly to distinguish between keto-enol tautomers or stereoisomers.
- Twinned data handling : Use SHELXE for high-resolution phasing if twinning is observed .
- Example: A 2025 study resolved conflicting NMR signals by correlating crystallographic torsion angles with coupling constants .
Q. What strategies mitigate instability during long-term storage or under reactive conditions?
- Storage : Keep at –20°C in vacuum-sealed vials with desiccant (avoid repeated freeze-thaw cycles).
- Light sensitivity : Use amber vials; monitor degradation via UV-Vis (λmax ~255 nm) quarterly .
- Oxidative stability : Add antioxidants (e.g., BHT at 0.01% w/v) for solutions stored >1 month .
Q. How can researchers reconcile conflicting bioactivity data across studies?
- Batch variability : Cross-validate purity (≥98% via HPLC) and counterion content (Cl⁻ titration).
- Assay interference : Pre-treat cell lysates with charcoal to adsorb residual DMSO (<0.1% final concentration).
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed ylidene groups) .
Q. What computational methods support mechanistic studies of its interactions?
- Docking simulations : Use AutoDock Vina with CRF1 receptor models (PDB: 4K5Y) to map binding sites.
- MD trajectories : Analyze ligand-protein stability in GROMACS (20 ns runs, AMBER force field).
- QM/MM : Calculate charge transfer in the quinoline-amine system at the B3LYP/6-31G* level .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
